molecular formula C10H13N3O2 B103982 1-(4-Nitrophenyl)piperazine CAS No. 6269-89-2

1-(4-Nitrophenyl)piperazine

Cat. No.: B103982
CAS No.: 6269-89-2
M. Wt: 207.23 g/mol
InChI Key: VWOJSRICSKDKAW-UHFFFAOYSA-N
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Mechanism of Action

. The primary targets of this compound are not explicitly mentioned in the available literature. , which are known to interact with various receptors in the body.

Mode of Action

It’s known that phenylpiperazines interact with their targets by binding to the active sites of the receptors . This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.

Biochemical Pathways

One study suggests that nitrophenyl piperazine derivatives may have inhibitory effects on tyrosinase, an enzyme involved in the production of melanin .

Result of Action

Based on its potential inhibitory effects on tyrosinase , it could potentially affect melanin production, which could have implications for skin pigmentation.

Action Environment

Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemical Analysis

Biochemical Properties

1-(4-Nitrophenyl)piperazine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. For example, it has been identified as a potential tyrosinase inhibitor . Tyrosinase is an enzyme involved in the synthesis of melanin, and its inhibition can have implications for conditions related to pigmentation. The compound interacts with the active site of tyrosinase, leading to a mixed inhibition mechanism . Additionally, this compound has been studied for its interactions with other enzymes and proteins, which can influence various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibitory effect on tyrosinase can impact melanin production in melanocytes, which are specialized cells responsible for pigment synthesis . Furthermore, this compound may affect other cellular processes by interacting with different biomolecules, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of certain enzymes, such as tyrosinase, where it can inhibit their activity . This inhibition can occur through various mechanisms, including competitive and non-competitive inhibition. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory activity over extended periods, but its effectiveness may decrease due to degradation or other factors . Long-term exposure to the compound can also lead to changes in cellular behavior and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, leading to potential damage to tissues and organs. Therefore, it is crucial to determine the optimal dosage range for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within different cellular compartments . This distribution can affect the compound’s activity and function, as well as its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effectiveness in modulating cellular processes.

Comparison with Similar Compounds

UCB-35440 is unique due to its dual function as a histamine H1 receptor antagonist and a 5-lipoxygenase inhibitor . Similar compounds include other histamine H1 receptor antagonists and 5-lipoxygenase inhibitors, such as:

    Cetirizine: A histamine H1 receptor antagonist used to treat allergic reactions.

    Zileuton: A 5-lipoxygenase inhibitor used to manage asthma.

UCB-35440 stands out due to its combined action on both histamine H1 receptors and 5-lipoxygenase, making it a versatile compound for research and therapeutic applications .

Properties

IUPAC Name

1-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-13(15)10-3-1-9(2-4-10)12-7-5-11-6-8-12/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOJSRICSKDKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978310
Record name 1-(4-Nitrophenyl)piperazine
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6269-89-2
Record name 1-(4-Nitrophenyl)piperazine
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Record name 1-(4-Nitrophenyl)piperazine
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Record name 1-(4-Nitrophenyl)piperazine
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Record name 1-(4-nitrophenyl)piperazine
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Record name 1-(4-Nitrophenyl)piperazine
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Synthesis routes and methods I

Procedure details

A solution of 1-chloro-4-nitrobenzene (15 g, 94.5 mmol) in 1-butanol (75 mL) was added over 20-30 minutes to a refluxing solution of anhydrous piperazine (24.4 g, 284 mmol) in 1-butanol (75 mL) and the mixture maintained at reflux overnight. The solvent was removed under reduced pressure to afford a solid, to which was added 2N hydrochloric acid (400 mL). The aqueous layer was washed twice with ethyl acetate, cooled to below 10° C. and basified with a cold solution of 40% sodium hydroxide to pH 10, keeping temperature below 20° C. The mixture was extracted with ethyl acetate (4×200 mL) then the combined organic layers were washed with brine and dried over sodium sulfate. Filtration and concentration under reduced pressure afforded 1-(4-nitro-phenyl)-piperazine (13.7 g, 70%) as a yellow solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8.10 g p-nitro-bromobenzene was added into a 250 ml round-bottom flask containing 50 mL isopropanol, then 7.00 g anhydrous piperazine, 15.00 g anhydrous K3PO4 and 4 ml glycol was added, then 2.00 g CuI was added as catalyster under nitrogen atmosphere (the small-scale reaction was carried out in the absence of nitrogen atmosphere, the results showed mat the yield was low probably because of the oxidation of CuI). The reaction mixture was refluxed for two days under nitrogen atmosphere. The crude product was filtered and concentrated. The concentrate was extracted with chloroform/water. The chloroform extract was dried by anhydrous Na2SO4. Based on higher polarity of product and lower polarity of the starting material, the extract was purified by column-chromatography with gradient elution of petroleum ether:ethyl acetate:ethanol in differ ratio, concentrated the eluate, to produce N-4-nitro-phenyl piperazine as yellow solid (4.10 g, 49.4% yield). Mp: 126-128° C. (lit.: 130-132° C.)
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
glycol
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2 g
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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